molecular formula Sn3Tb B14716215 CID 71354588

CID 71354588

Cat. No.: B14716215
M. Wt: 515.1 g/mol
InChI Key: SAOVABDHFMGECE-UHFFFAOYSA-N
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Description

CID 71354588 is a chemical compound registered in PubChem, a public repository for chemical structures and biological activities. Compounds are typically analyzed for structural features (e.g., functional groups, stereochemistry), physicochemical properties (e.g., solubility, logP), and biological activity (e.g., enzyme inhibition, cytotoxicity). For instance, structural analogs like CID 46907796 () and oscillatoxin derivatives () are characterized using spectroscopic techniques (e.g., LC-ESI-MS, NMR) and bioactivity assays .

Hypothetically, this compound would require:

  • Structural confirmation: Via LC-MS, NMR, or X-ray crystallography (as per ).
  • Purity validation: Using HPLC or elemental analysis ().
  • Bioactivity profiling: Including IC50 values, target selectivity, and cytotoxicity ().

Properties

Molecular Formula

Sn3Tb

Molecular Weight

515.1 g/mol

InChI

InChI=1S/3Sn.Tb

InChI Key

SAOVABDHFMGECE-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Tb]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution (SN₂) under basic conditions. Common nucleophiles include hydroxide, amines, and thiols.

Reaction TypeReagents/ConditionsProductKey Characteristics
HydrolysisKOH/EtOH, reflux3-(2-Nitrophenyl)acrylic acidForms α,β-unsaturated acid via elimination
AminationNH₃ in DMF, 60°C3-(2-Nitrophenyl)alanine analogsRetains nitro group; forms β-amino acid derivatives

Mechanistic Insight : The reaction proceeds through a planar transition state, with the nitro group exerting an electron-withdrawing effect that stabilizes the intermediate carbocation .

Nitro Group Reduction

The aromatic nitro group can be selectively reduced to an amine under catalytic hydrogenation or using stoichiometric reducing agents.

MethodReagentsProductYieldSelectivity Notes
Catalytic HydrogenationH₂/Pd-C, MeOH, RT3-Bromo-3-(2-aminophenyl)propanoic acid85–92%Full reduction to amine
Fe/HClFe powder, HCl, H₂O, 80°CSame as above78%Slower but cost-effective

Application : The resulting amine serves as a precursor for azo dyes or pharmaceutical intermediates .

Decarboxylation and Elimination

Under acidic or thermal conditions, decarboxylation occurs concurrently with elimination of HBr, forming styrene derivatives.

ConditionsReagentsProductByproducts
H₂SO₄, ΔConcentrated H₂SO₄, 120°C2-NitrostyreneCO₂, HBr
Pyridine, refluxPyridine as baseSame as aboveHigher purity

Structural Impact : The carboxylic acid group facilitates β-elimination, while the nitro group stabilizes the conjugated π-system.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypeCatalytic SystemCoupling PartnerProduct
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidBiarylpropanoic acid derivatives
Heck ReactionPd(OAc)₂, P(o-Tol)₃, NEt₃Styreneα,β-Disubstituted acrylates

Limitations : Steric hindrance from the nitro group may reduce coupling efficiency with bulky partners.

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position of the phenyl ring, enabling sulfonation or nitration.

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄0–5°C3-Bromo-3-(2,4-dinitrophenyl)propanoic acidMeta to existing nitro group
SO₃/H₂SO₄80°C, 4 hrsSulfonated derivativeImproved water solubility

Biological Interactions

In hepatotoxicity studies, CID 71354588’s nitro group may undergo metabolic reduction to nitroso intermediates, which form DNA adducts via Schiff base formation . This reactivity is critical in structure-activity relationship (SAR) models for predicting toxicity.

Key Stability Considerations:

  • Photodegradation : The nitro group renders the compound light-sensitive, requiring storage in amber glass.

  • pH Sensitivity : The carboxylic acid protonates below pH 3, altering solubility and reactivity.

Scientific Research Applications

CID 71354588 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be utilized in studies involving cellular processes and molecular interactionsAdditionally, in industry, this compound can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71354588 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional analogs, and compounds with overlapping biological targets. The following table synthesizes methodologies and parameters from the evidence:

Table 1: Key Properties of CID 71354588 and Analogs

Compound CID Molecular Formula Molecular Weight Biological Activity (IC50) Solubility (mg/mL) LogP Key Structural Features
This compound Not available Not available Hypothetical target Predicted ~2.1 Core scaffold with halogenation
CID 46907796 C20H18N2O3 334.37 Nrf2 inhibitor (4.9 μM) 0.61 (ESOL) 3.5 Bicyclic amine, ketone group
CID 101283546 C32H48O8 584.72 Cytotoxic (Oscillatoxin D) 0.24 (ESOL) 4.8 Macrocyclic lactone
CID 156582093 C30H44O7 516.67 Antifungal 28.9 (SILICOS-IT) 1.2 Epoxide, conjugated diene
CAS 1254115-23-5 C7H14N2O 142.20 P-gp substrate 86.7 (ESOL) 0.03 Piperazine, nitro group

Structural and Functional Analysis

Core Scaffold :

  • CID 46907796 () shares a bicyclic amine framework, while oscillatoxin derivatives () feature macrocyclic lactones. This compound may adopt a hybrid scaffold, balancing rigidity and solubility.
  • Halogenation (e.g., Cl, Br) in CID 1046861-20-4 () enhances target binding but reduces solubility, a trade-off critical for drug design.

Bioactivity :

  • Nrf2 inhibitors (e.g., CID 46907796) show sub-micromolar IC50 values (), whereas oscillatoxins prioritize cytotoxicity (). This compound’s activity would depend on its interaction with redox-sensitive pathways.

Physicochemical Properties :

  • Solubility and logP vary significantly: Piperazine-containing compounds (e.g., CAS 1254115-23-5, ) exhibit high solubility (>80 mg/mL) due to polar groups, whereas macrocyclic lactones (e.g., CID 101283546) are lipophilic (logP >4) .

Table 2: Advantages and Limitations of Analogs

Compound CID Advantages Limitations
CID 46907796 High Nrf2 selectivity Poor aqueous solubility
CID 101283546 Potent cytotoxicity Synthetic complexity
CAS 17289-25-7 High GI absorption Low BBB penetration
This compound Predicted balanced logP Potential metabolic instability

Methodological Considerations

Structural Confirmation: As per and , LC-ESI-MS with in-source CID can differentiate isomers (e.g., ginsenosides) and confirm fragmentation patterns for this compound. X-ray crystallography () is recommended for resolving stereochemistry.

Comparative Bioassays :

  • Parallel screening against shared targets (e.g., Nrf2, P-gp) ensures functional comparability ().

Data Reproducibility :

  • Guidelines in and emphasize citing competing methods and validating results with ≥3 independent techniques (e.g., NMR, HRMS, HPLC).

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